3'-Fluoro-4'-methoxyacetophenone
Overview
Description
3’-Fluoro-4’-methoxyacetophenone is an acetophenone derivative with a fluorine and a methoxy substituent . It is used as a synthesis precursor for chalcone derivatives in the application of APIs . The molecular formula of 3’-Fluoro-4’-methoxyacetophenone is C9H9FO2 .
Synthesis Analysis
3’-Fluoro-4’-methoxyacetophenone can be prepared by the Friedel-Crafts reaction of o-fluoroanisole with acetic anhydride . It can also be obtained by fluorination of 4-methoxyacetophenone with manganese (IV) tetrafluoride formed in situ using manganese (IV) dioxide and pyridinium polyhydrogenofluoride under very mild conditions .Molecular Structure Analysis
The molecular structure of 3’-Fluoro-4’-methoxyacetophenone can be viewed using Java or Javascript . The IUPAC Standard InChIKey of the compound is LQASUDVYVOFKNK-UHFFFAOYSA-N .Chemical Reactions Analysis
3’-Fluoro-4’-methoxyacetophenone is a key component in the Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases .Physical and Chemical Properties Analysis
The molecular weight of 3’-Fluoro-4’-methoxyacetophenone is 168.16 g/mol . The compound has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 168.05865769 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Herbicide Intermediates: 3'-Fluoro-4'-methoxyacetophenone derivatives are used in synthesizing intermediates for herbicides. The process involves treatment with various reagents leading to different intermediate products (Zhou Yu, 2002).
- Formation of Fluorinated Compounds: Reactions involving this compound can lead to the formation of various fluorinated compounds. These reactions are essential for developing new fluorine-containing pharmaceuticals and agrochemicals (D.L.E. Bronnert & B. Saunders, 1960).
- Synthesis of Glycosides: Using this compound as a base, glycosides can be synthesized, which are significant in various pharmaceutical applications (O. Stepanova et al., 2020).
Corrosion Inhibition
- Inhibition of Steel Corrosion: Derivatives of this compound are used as inhibitors for the corrosion of steel in acidic media. This application is crucial in industrial processes where metal durability is a concern (Wei-hua Li et al., 2007).
Pharmaceutical Applications
- Enhanced Inhibitory Effect on Leukocyte Oxidant Production: A methoxy-substituted catechol derivative of this compound, known as F-apocynin, shows a significant inhibitory effect on NADPH oxidase activity and myeloperoxidase chlorinating activity. This property is beneficial for treating inflammatory diseases (A. C. de Almeida et al., 2011).
Chemical Structure and Reactivity Studies
- Vibrational and NMR Studies: The chemical structure and reactivity of this compound derivatives have been studied using vibrational spectroscopy and NMR. Such studies are crucial for understanding the fundamental properties and potential applications of these compounds (V. Arjunan et al., 2014).
Photophysical and Photochemical Applications
- Photosensitization Studies: this compound derivatives are used in photophysical and photochemical studies, particularly in investigating triplet states in thymine samples. This research is vital in understanding DNA damage and repair mechanisms (Lizhe Liu et al., 2015).
Safety and Hazards
3’-Fluoro-4’-methoxyacetophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQASUDVYVOFKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196541 | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-91-4 | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Fluoro-4'-methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluoro-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3'-fluoro-4'-methoxyacetophenone in pharmaceutical research?
A: this compound serves as a crucial starting material in synthesizing α-amino-α-H(phenyl)-3-fluoro-4-methoxyacetophenone hydrochlorides []. These compounds are of significant interest due to their potential biological activities. While the specific biological activity isn't detailed in the provided research [], the presence of the α-amino ketone moiety suggests potential applications in areas such as enzyme inhibition or receptor binding.
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